molecular formula C6H12N2O B098177 Azepan-2-one oxime CAS No. 19214-08-5

Azepan-2-one oxime

Cat. No.: B098177
CAS No.: 19214-08-5
M. Wt: 128.17 g/mol
InChI Key: PPOHPUOKXMNCCI-UHFFFAOYSA-N
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Description

Azepan-2-one oxime is a heterocyclic organic compound with the molecular formula C6H12N2O It is a derivative of azepan-2-one, where the oxime group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepan-2-one oxime can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like methanol, and the mixture is stirred at room temperature until the formation of the oxime is complete .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Azepan-2-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azepan-2-one oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Azepan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c9-8-6-4-2-1-3-5-7-6/h9H,1-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOHPUOKXMNCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365248
Record name Azepan-2-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19214-08-5
Record name Azepan-2-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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